molecular formula C15H32OS B8781404 3-(dodecylthio)-1-propanol CAS No. 24698-37-1

3-(dodecylthio)-1-propanol

Cat. No.: B8781404
CAS No.: 24698-37-1
M. Wt: 260.5 g/mol
InChI Key: DJZRNYGSFROBKY-UHFFFAOYSA-N
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Description

3-(dodecylthio)-1-propanol is an organic compound characterized by the presence of a dodecylthio group attached to a propanol backbone. This compound is known for its surfactant properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dodecylthio)-1-propanol typically involves the reaction of 1-propanol with dodecylthiol under specific conditions. One common method is the nucleophilic substitution reaction where dodecylthiol reacts with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions are crucial to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(dodecylthio)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The dodecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

    Oxidation: Dodecylthio-propanoic acid.

    Reduction: Dodecylpropane.

    Substitution: Various substituted propanol derivatives.

Scientific Research Applications

3-(dodecylthio)-1-propanol has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 3-(dodecylthio)-1-propanol is primarily based on its surfactant properties. The dodecylthio group interacts with hydrophobic surfaces, while the hydroxyl group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include lipid bilayers and hydrophobic interfaces.

Comparison with Similar Compounds

Similar Compounds

  • 3-(octylthio)-1-propanol
  • 3-(hexadecylthio)-1-propanol
  • 3-(butylthio)-1-propanol

Uniqueness

Compared to its analogs, 3-(dodecylthio)-1-propanol has a longer alkyl chain, which enhances its surfactant properties. This makes it more effective in applications requiring strong hydrophobic interactions and stabilization of emulsions.

Properties

CAS No.

24698-37-1

Molecular Formula

C15H32OS

Molecular Weight

260.5 g/mol

IUPAC Name

3-dodecylsulfanylpropan-1-ol

InChI

InChI=1S/C15H32OS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h16H,2-15H2,1H3

InChI Key

DJZRNYGSFROBKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dodecylthiol (5 g) was dissolved in 50 ml of dry N,N-dimethylformamide and 1 g of 60% sodium hydride was added thereto under ice-cooling. The mixture was stirred at room temperature for 1 hour. Further, a solution of 3.45 g of 3-bromopropanol in 10 ml of dry N,N-dimethylformamide was dropwise added thereto under ice-cooling and the mixture was stirred at room temperature for 3 hours. The reaction mixture was poured into ice, extracted with ether and washed with 1N hydrochloric acid, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution. The ether layer was dehydrated and concentrated. The resultant mixture was purified by silica gel column chromatography using hexane-ethyl acetate (10:1→3:1) as an eluent to give 6.071 g of 3-dodecylthiopropanol as a colorless powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
3.45 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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